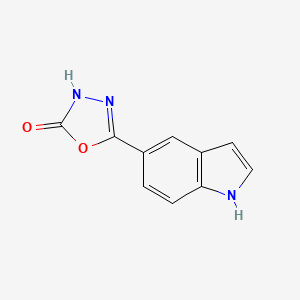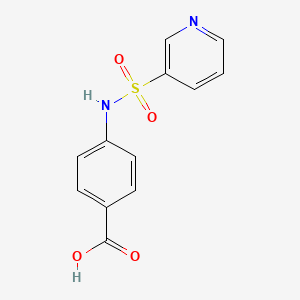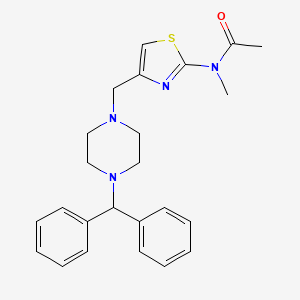![molecular formula C11H11NO4 B8582477 methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to a prop-1-enyl group, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate typically involves the nitration of methyl benzoate followed by a condensation reaction with nitropropene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the aromatic ring of methyl benzoate. The resulting nitrobenzoate is then subjected to a condensation reaction with nitropropene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the nitration process and reduce the environmental impact by minimizing the generation of hazardous waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminobenzoate derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Halogenated or sulfonated benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also interact with specific protein targets, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate can be compared with other nitroalkene derivatives, such as:
Methyl 4-nitrobenzoate: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
Methyl 4-[(E)-2-nitroprop-1-enyl]benzoate: The (E)-isomer has a different spatial arrangement, which can affect its reactivity and interactions with biological targets.
Methyl 4-aminobenzoate: The amino group makes it more suitable for applications in medicinal chemistry due to its potential pharmacological activity.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
methyl 4-(2-nitroprop-1-enyl)benzoate |
InChI |
InChI=1S/C11H11NO4/c1-8(12(14)15)7-9-3-5-10(6-4-9)11(13)16-2/h3-7H,1-2H3 |
Clave InChI |
RWGRTQSJMNLWAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



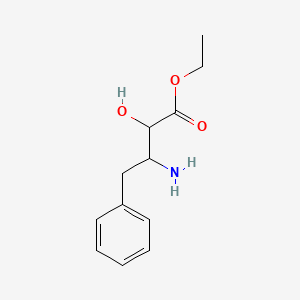
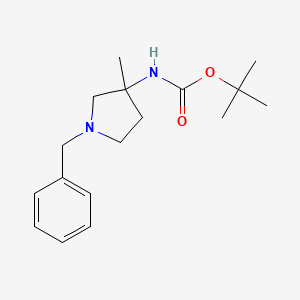
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl-](/img/structure/B8582410.png)
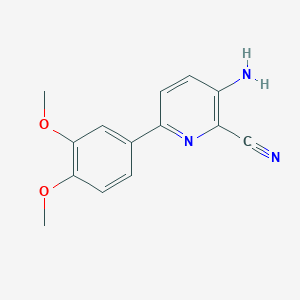
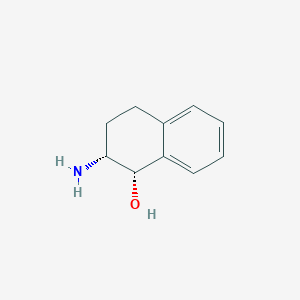

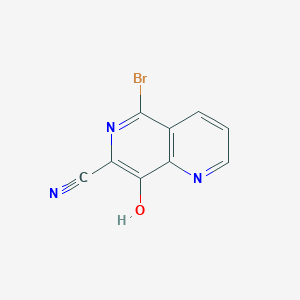
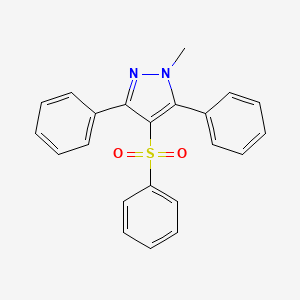
![4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol](/img/structure/B8582457.png)
